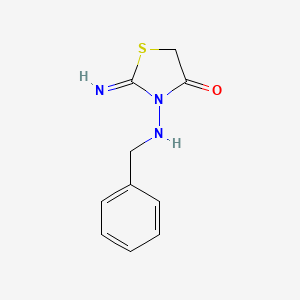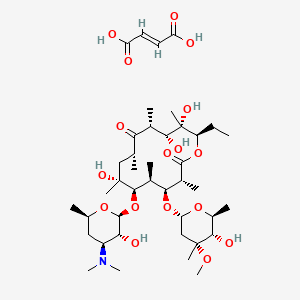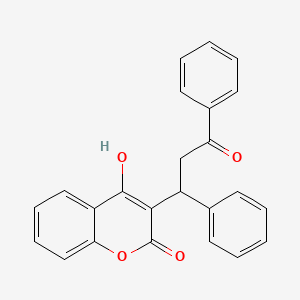
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 4th position and a 3-oxo-1,3-diphenylpropyl group at the 3rd position of the chromen-2-one core structure
Métodos De Preparación
The synthesis of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted acetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction mixture is stirred and kept overnight at room temperature to yield the desired product. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxy group at the 4th position can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one can be compared with other similar compounds such as:
Chalcones: These compounds also possess a 2-propen-1-one chain and exhibit antioxidant and anti-inflammatory properties.
Coumarins: As a member of the coumarin family, it shares structural similarities and biological activities with other coumarins.
Flavonoids: These compounds have a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10475-15-7 |
|---|---|
Fórmula molecular |
C24H18O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-oxo-1,3-diphenylpropyl)chromen-2-one |
InChI |
InChI=1S/C24H18O4/c25-20(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)22-23(26)18-13-7-8-14-21(18)28-24(22)27/h1-14,19,26H,15H2 |
Clave InChI |
PJKDVDQLFSFEBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





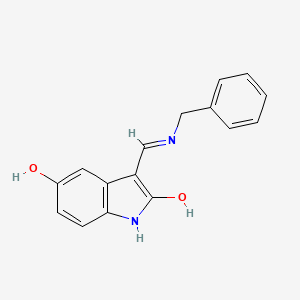



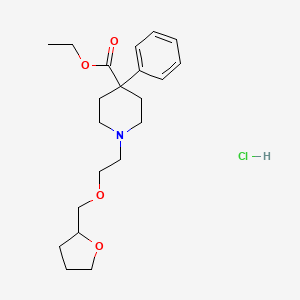
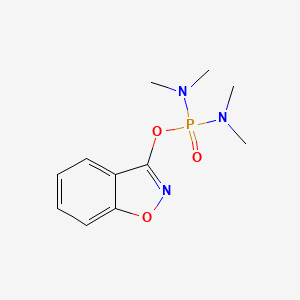
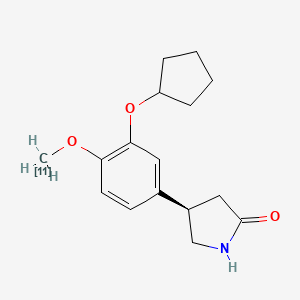
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
